molecular formula C9H9Cl2NO B13126444 Methyl2-(2,4-dichlorophenyl)acetimidate

Methyl2-(2,4-dichlorophenyl)acetimidate

Cat. No.: B13126444
M. Wt: 218.08 g/mol
InChI Key: GTSXUWUQCJFDCI-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dichlorophenyl)acetimidate is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of a methyl group attached to an acetimidate moiety, which is further substituted with a 2,4-dichlorophenyl group. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dichlorophenyl)acetimidate typically involves the reaction of 2,4-dichlorophenylacetonitrile with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidate ester, which is then converted to the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(2,4-dichlorophenyl)acetimidate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorophenyl)acetimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the imidate group to amines or other reduced forms.

    Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Dichlorophenylacetic acid or dichlorophenylketone.

    Reduction: Dichlorophenylamine or related amines.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Methyl 2-(2,4-dichlorophenyl)acetimidate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(2,4-dichlorophenyl)acetimidate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound shares the 2,4-dichlorophenyl group but has a different functional group and structure.

    Methyl 2,2,2-trichloroacetimidate: Another imidate compound with different substituents, used in various synthetic applications.

Uniqueness

Methyl 2-(2,4-dichlorophenyl)acetimidate is unique due to its specific combination of the 2,4-dichlorophenyl group and the acetimidate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

methyl 2-(2,4-dichlorophenyl)ethanimidate

InChI

InChI=1S/C9H9Cl2NO/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5,12H,4H2,1H3

InChI Key

GTSXUWUQCJFDCI-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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